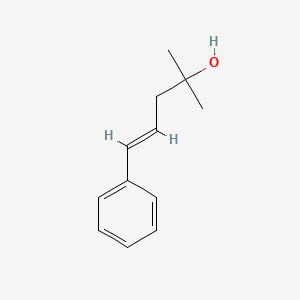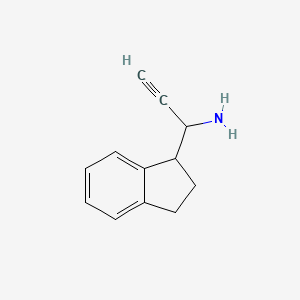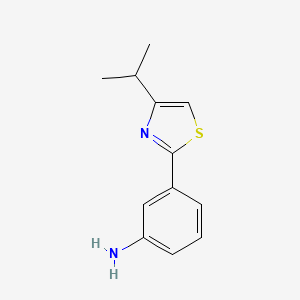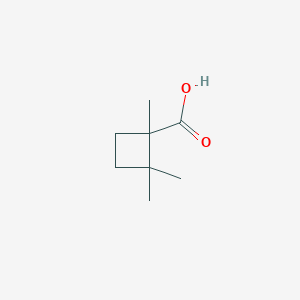![molecular formula C15H21ClN2O4S B13574946 Tert-butyl4-[3-(chlorosulfonyl)phenyl]piperazine-1-carboxylate](/img/structure/B13574946.png)
Tert-butyl4-[3-(chlorosulfonyl)phenyl]piperazine-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tert-butyl4-[3-(chlorosulfonyl)phenyl]piperazine-1-carboxylate is an organosulfur compound widely employed in organic synthesis. It is known for its versatility as a reagent in various chemical reactions, including nucleophilic substitution, Friedel-Crafts alkylation, and Michael addition .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Tert-butyl4-[3-(chlorosulfonyl)phenyl]piperazine-1-carboxylate typically involves the reaction of tert-butyl piperazine-1-carboxylate with chlorosulfonyl chloride under controlled conditions. The reaction is carried out in an inert atmosphere, often using solvents like dichloromethane or chloroform to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems is common in industrial settings to optimize production efficiency .
Análisis De Reacciones Químicas
Types of Reactions
Tert-butyl4-[3-(chlorosulfonyl)phenyl]piperazine-1-carboxylate undergoes various types of chemical reactions, including:
Nucleophilic Substitution: This compound can participate in nucleophilic substitution reactions, where the chlorosulfonyl group is replaced by a nucleophile.
Friedel-Crafts Alkylation: It can act as an alkylating agent in Friedel-Crafts reactions, introducing the piperazine moiety into aromatic systems.
Michael Addition: The compound can also be involved in Michael addition reactions, where it adds to α,β-unsaturated carbonyl compounds.
Common Reagents and Conditions
Common reagents used in these reactions include bases like triethylamine, nucleophiles such as amines or thiols, and catalysts like aluminum chloride for Friedel-Crafts alkylation. Reaction conditions typically involve moderate temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield a sulfonamide derivative, while Friedel-Crafts alkylation would result in an aromatic compound with an attached piperazine moiety .
Aplicaciones Científicas De Investigación
Tert-butyl4-[3-(chlorosulfonyl)phenyl]piperazine-1-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis to introduce sulfonyl and piperazine groups into target molecules.
Biology: The compound is employed in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.
Medicine: It serves as an intermediate in the production of drugs, particularly those targeting neurological and psychiatric disorders.
Mecanismo De Acción
The mechanism of action of Tert-butyl4-[3-(chlorosulfonyl)phenyl]piperazine-1-carboxylate involves its ability to act as an electrophile in chemical reactions. The chlorosulfonyl group is highly reactive and can form covalent bonds with nucleophiles, leading to the formation of new chemical entities. This reactivity is harnessed in various synthetic applications to modify and functionalize target molecules .
Comparación Con Compuestos Similares
Similar Compounds
Tert-butyl 4-(6-amino-3-pyridyl)piperazine-1-carboxylate: This compound has a similar piperazine core but with an amino group instead of a chlorosulfonyl group.
Tert-butyl 4-(2-chloroethyl)piperazine-1-carboxylate: Another related compound with a chloroethyl group instead of a chlorosulfonyl group.
Uniqueness
Tert-butyl4-[3-(chlorosulfonyl)phenyl]piperazine-1-carboxylate is unique due to its chlorosulfonyl group, which imparts high reactivity and versatility in chemical synthesis. This makes it particularly valuable in the development of complex molecules and materials .
Propiedades
Fórmula molecular |
C15H21ClN2O4S |
|---|---|
Peso molecular |
360.9 g/mol |
Nombre IUPAC |
tert-butyl 4-(3-chlorosulfonylphenyl)piperazine-1-carboxylate |
InChI |
InChI=1S/C15H21ClN2O4S/c1-15(2,3)22-14(19)18-9-7-17(8-10-18)12-5-4-6-13(11-12)23(16,20)21/h4-6,11H,7-10H2,1-3H3 |
Clave InChI |
ISOUZITUVCKKQQ-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)N1CCN(CC1)C2=CC(=CC=C2)S(=O)(=O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![rac-[(2R,5R)-5-methylpiperidin-2-yl]methanol hydrochloride](/img/structure/B13574885.png)



![(3aS,6aS)-Hexahydro-2H-furo[3,2-b]pyrrole](/img/structure/B13574909.png)








